10-O-Methylprotosappanin B

説明

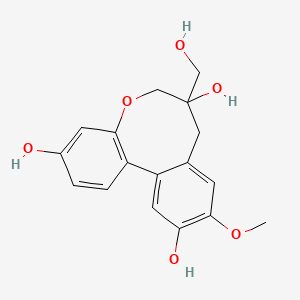

10-O-Methylprotosappanin B (CAS: 111830-77-4; molecular formula: C17H18O6) is a protosappanin-type homoisoflavonoid derived from plants such as Haematoxylum brasiletto and Lignum Sappan (苏木, Su Mu). It is characterized by a dibenzoxocine core structure with a methyl group substitution at the 10-O position .

特性

IUPAC Name |

10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIWBGTEYMVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 10-O-Methylprotosappanin B can be synthesized through repeated silica gel and Sephadex LH-20 column chromatography, followed by preparative thin-layer chromatography (PTLC) of the remaining fractions . The isolation and structural elucidation of this compound involve these chromatographic techniques to ensure high purity.

Industrial Production Methods: The industrial production of this compound involves the extraction from the dried heartwood of Caesalpinia sappan L. The heartwood is processed using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic methods to achieve the desired purity levels.

化学反応の分析

Types of Reactions: 10-O-Methylprotosappanin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

10-O-Methylprotosappanin B has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of lignans and their derivatives.

Biology: The compound has been studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: this compound has shown potential in cancer research due to its antitumor effects.

Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries to prevent oxidation and extend the shelf life of products.

作用機序

The mechanism of action of 10-O-Methylprotosappanin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation . The compound’s antioxidant properties help neutralize free radicals, reducing oxidative stress and preventing cellular damage .

類似化合物との比較

Key Observations :

- This compound is a methylated derivative of protosappanin B, with the addition of a methoxy group at the 10-O position. This modification increases its molecular weight by 14.24 compared to protosappanin B .

- Protosappanin A differs in the acetylation of the hydroxyl group at C10, whereas protosappanin E1 and E2 are polymeric forms, indicating divergent bioactivity profiles .

Antioxidant Properties

- This compound : Demonstrated significant antioxidant activity in C. elegans models, reducing cadmium-induced mortality (p<0.01) and oxidative stress by inhibiting DAF-16 nuclear translocation, a marker of oxidative damage .

- Protosappanin B: Limited direct antioxidant data, but studies highlight its antitumor effects via apoptosis induction in cancer cells (e.g., SW480 colon cancer) .

Antitumor Activity

- Protosappanin B: Exhibits dose-dependent inhibition of tumor growth in vivo (e.g., 50 mg/kg reduced HepG2 xenograft volume by 60%) via cell cycle arrest and apoptosis .

- Current research emphasizes its role in oxidative stress mitigation rather than direct antitumor activity .

- Sappan Chalcones : Inhibit HL-60 and SWO-38 tumor cells but lack mechanistic clarity compared to protosappanins .

生物活性

10-O-Methylprotosappanin B is a natural lignan compound derived from the heartwood of the Sappan tree (Caesalpinia sappan L.), which is primarily found in Southeast Asia. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activities of this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 318.1108 g/mol

This compound exhibits its biological effects through various mechanisms:

- Antitumor Activity : It has been shown to reduce cell viability in human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner, indicating its potential as an anticancer agent .

- Cellular Interactions : The compound interacts with biomolecules, potentially influencing gene expression and enzyme activity, which may contribute to its therapeutic effects .

- Inflammatory Response Modulation : Studies suggest that it may also play a role in modulating inflammatory pathways, although specific mechanisms require further elucidation .

Antitumor Effects

Research indicates that this compound significantly inhibits the proliferation of cancer cells. A study demonstrated that treatment with this compound led to increased apoptosis in T24 bladder cancer cells, as evidenced by morphological changes and biochemical markers associated with programmed cell death .

Antioxidant Properties

The compound has been noted for its antioxidant capabilities, which may protect cells from oxidative stress and contribute to its overall therapeutic potential. This property is particularly relevant in the context of cancer prevention and treatment.

Case Studies and Research Findings

-

In Vitro Studies :

- A study reported that this compound reduced the viability of bladder cancer cells by inducing apoptosis through caspase activation pathways .

- Another investigation highlighted its ability to downregulate pro-inflammatory cytokines in macrophages, suggesting a dual role in both cancer therapy and inflammation management .

- In Vivo Studies :

- Comparative Analysis :

Data Table: Summary of Biological Activities

Q & A

Q. What analytical techniques are recommended for characterizing the structural purity of 10-O-Methylprotosappanin B?

Q. How can researchers optimize extraction protocols for this compound from plant sources?

Methodological Answer: Design a fractional extraction approach using solvents of increasing polarity (hexane → ethyl acetate → methanol). Monitor yields via TLC or LC-MS. Include controls for enzymatic degradation by flash-freezing plant material in liquid nitrogen prior to extraction. Validate reproducibility across ≥3 biological replicates .

Q. What in vitro assays are most appropriate for preliminary bioactivity screening?

Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition kinetics for acetylcholinesterase or COX-2) over broad cytotoxicity screens. Use positive controls (e.g., galantamine for AChE inhibition) and normalize results to solvent-only negative controls. Report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic meta-analysis with inclusion criteria:

Q. What strategies improve the stability of this compound in pharmacokinetic studies?

Methodological Answer: Perform forced degradation studies under ICH guidelines (acid/base hydrolysis, oxidative, thermal, and photolytic stress). For in vivo models, employ deuterated solvents in LC-MS mobile phases to minimize matrix effects. Use physiologically based pharmacokinetic (PBPK) modeling to predict metabolite formation .

Q. How can CRISPR-Cas9 technology validate molecular targets of this compound?

Methodological Answer: Design isogenic cell lines with knockout/down of putative targets (e.g., NF-κB subunits). Use RNA-seq to confirm transcriptome-wide specificity. Include rescue experiments by reintroducing wild-type targets via lentiviral transduction. Quantify effect sizes using standardized metrics like Cohen’s d .

Experimental Design & Data Validation

Q. What statistical approaches are critical for dose-response studies of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50/ED50. Validate assumptions of homoscedasticity via Levene’s test and normality via Shapiro-Wilk. For small sample sizes (n < 10), use bootstrapping with ≥1,000 iterations .

Q. How to mitigate batch-to-batch variability in compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): purity, solubility, crystallinity

- Identify critical process parameters (CPPs): reaction temperature, catalyst loading

- Use design-of-experiments (DoE) software (e.g., JMP) to optimize robustness .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility in this compound research?

Methodological Answer: Adhere to the ARRIVE guidelines for preclinical studies. Report:

Q. How to design a pilot study for translational research on this compound?

Methodological Answer: Calculate sample size using the Lehr’s formula for pilot studies: n = 10 + (k/2), where k is the number of covariates. Pre-register hypotheses on Open Science Framework. Use Bayesian adaptive designs to refine dosing in Phase I trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。